

Introduction: The Versatile Pyrazole Scaffold in Drug Discovery

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Compound of Interest

Compound Name:	1-(1-phenyl-1H-pyrazol-4-yl)ethanone
CAS No.:	3968-40-9
Cat. No.:	B2472867

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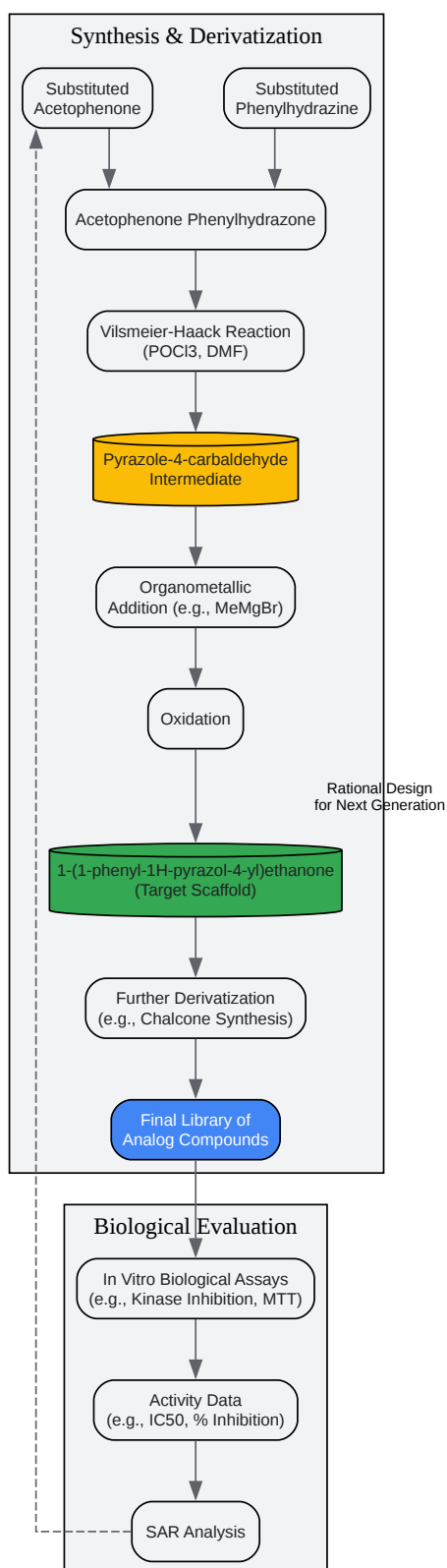
The pyrazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide array of biological targets with high affinity.^{[1][2]} This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, serves as the core of numerous FDA-approved drugs and clinical candidates.^[1] Its structural and electronic properties—including the capacity for hydrogen bonding, dipole interactions, and π -stacking—make it an exceptionally versatile template for drug design.

Within this broad class, the **1-(1-phenyl-1H-pyrazol-4-yl)ethanone** motif and its close analogs have emerged as a particularly fruitful area of investigation. Derivatives of this scaffold have been explored for a remarkable range of pharmacological activities, including anticancer^{[2][3]}, anti-inflammatory^{[4][5]}, antimicrobial^[1], and neuroactive properties, such as cannabinoid receptor antagonism. This guide provides a comparative analysis of the structure-activity relationships (SAR) for this chemical series, synthesizing findings from various studies to elucidate how specific structural modifications influence biological outcomes. We will explore the causality behind experimental design and present key data to inform future drug development efforts.

General Synthetic Pathways: Accessing the Core Scaffold

The generation of a diverse library of derivatives for SAR studies hinges on efficient and flexible synthetic routes. The most prevalent method for synthesizing the key precursor, a 3-substituted-1-phenyl-1H-pyrazole-4-carbaldehyde, is the Vilsmeier-Haack reaction.[4][6] This reaction involves treating a substituted acetophenone phenylhydrazone with a Vilsmeier reagent (typically a mixture of phosphorus oxychloride and dimethylformamide), which facilitates both cyclization to form the pyrazole ring and formylation at the C4-position. The resulting aldehyde is a versatile intermediate that can be readily converted to the target ethanone derivatives or other analogs.

The overall workflow, from starting materials to biological evaluation, is a self-validating system where synthetic accessibility allows for systematic structural modifications, which are then tested in well-defined biological assays to establish a logical SAR.



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General workflow for synthesis and evaluation.

Comparative Structure-Activity Relationship (SAR) Analysis

The biological activity of **1-(1-phenyl-1H-pyrazol-4-yl)ethanone** derivatives is exquisitely sensitive to substitutions at three primary locations: the N1-phenyl ring, other positions on the pyrazole core (C3 and C5), and the C4-ethanone side chain.

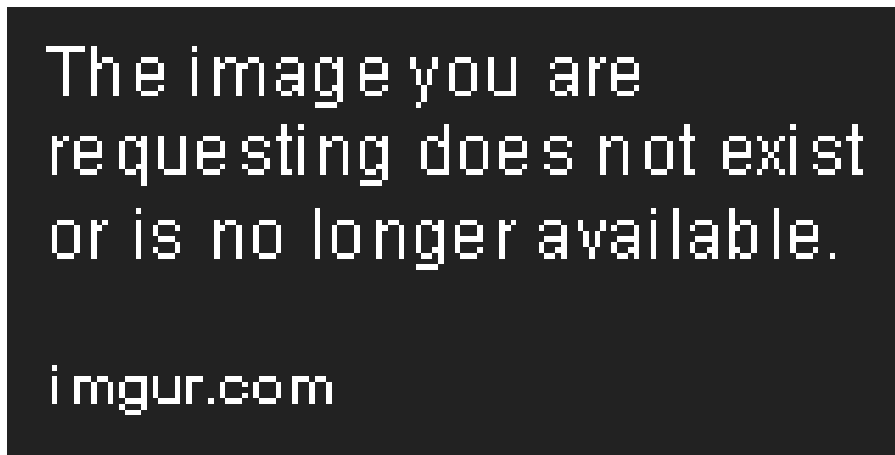


Figure 1: Core scaffold and key loci for structural modification.

Modifications on the N1-Phenyl Ring (R¹)

The N1-phenyl ring plays a critical role in anchoring the ligand into the binding pockets of many target proteins. Its substitution pattern often dictates both potency and selectivity.

- For Cannabinoid Receptor 1 (CB1) Antagonists: SAR studies on related pyrazole scaffolds, such as the well-known antagonist Rimonabant, have established stringent requirements for this position.[7] Potent CB1 antagonistic activity typically requires a 2,4-dichlorophenyl substituent.[8][7] This specific substitution pattern is thought to provide optimal hydrophobic and electronic interactions within the receptor's binding site. Moving or removing these chlorine atoms generally leads to a significant decrease in affinity.
- For Androgen Receptor (AR) Antagonists: In the development of novel AR antagonists for prostate cancer, modifications to the N1-phenyl ring were crucial for activity.[9] Introduction of electron-withdrawing groups, such as a 3-chloro and a 4-cyano substituent, was found to be favorable. These groups can enhance binding affinity and modulate the electronic properties of the pyrazole core.[9]

- For Kinase Inhibition: In the context of Aurora kinase inhibitors, various substitutions are tolerated, but their presence and position influence potency. For one series of pyrazolyl benzimidazoles, the N1-phenyl group was essential for activity, and its interactions within the kinase active site were confirmed through docking studies.[2]

Modifications on the Pyrazole Core (R²)

While the topic molecule is defined by the C4-ethanone group, many SAR studies explore substitutions at the C3 and C5 positions, often with aryl groups, to modulate activity.

- For Anticancer Activity (Aurora Kinase): In a series of 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives, the C3-phenyl group (R²) was explored with various substituents. The data revealed that electron-withdrawing groups at the para-position of the C3-phenyl ring significantly enhanced anticancer activity.[3] For instance, compound P-6, bearing a 4-chlorophenyl group at R², exhibited the most potent cytotoxicity against HCT 116 and MCF-7 cancer cell lines.[3] In contrast, electron-donating groups like methoxy (OCH₃) led to a marked decrease in activity.
- For Antimicrobial Activity (FabH Inhibition): A study developing inhibitors of the bacterial enzyme FabH found that the nature of the aryl groups at C3 and C5 was critical.[10] The most potent compounds featured a 4-methoxyphenyl group at the C3-position and a halogenated phenyl ring (4-fluoro or 4-chloro) at the C5-position. This suggests a specific requirement for an electron-donating group at C3 and an electron-withdrawing, halogen-bonding capable group at C5 for optimal inhibition of E. coli FabH.[10]

Modifications of the C4-Ethanone Group (R³)

The C4-ethanone moiety is a key functional group that can act as a hydrogen bond acceptor or serve as a synthetic handle for further elaboration.

- As a Precursor for Chalcones: The ethanone's methyl group is readily deprotonated to participate in Claisen-Schmidt condensation with various aldehydes. This has been used to generate pyrazole-chalcone hybrids with significant anti-inflammatory and analgesic activities.[4] The resulting α,β -unsaturated ketone system is a well-known pharmacophore that can covalently interact with biological targets or participate in other non-covalent interactions.

- Conversion to Aldimines: The ethanone can be synthesized from a pyrazole-4-carbaldehyde precursor. This aldehyde itself has been used to create a series of aldimine (Schiff base) derivatives by condensation with substituted anilines.[6] These modifications led to compounds with promising analgesic and anxiolytic activities, demonstrating that replacing the ethanone's methyl group with a larger, substituted imine structure can drastically change the pharmacological profile.[6]

Quantitative Data Summary

To objectively compare the performance of different derivatives, quantitative data from key studies are summarized below.

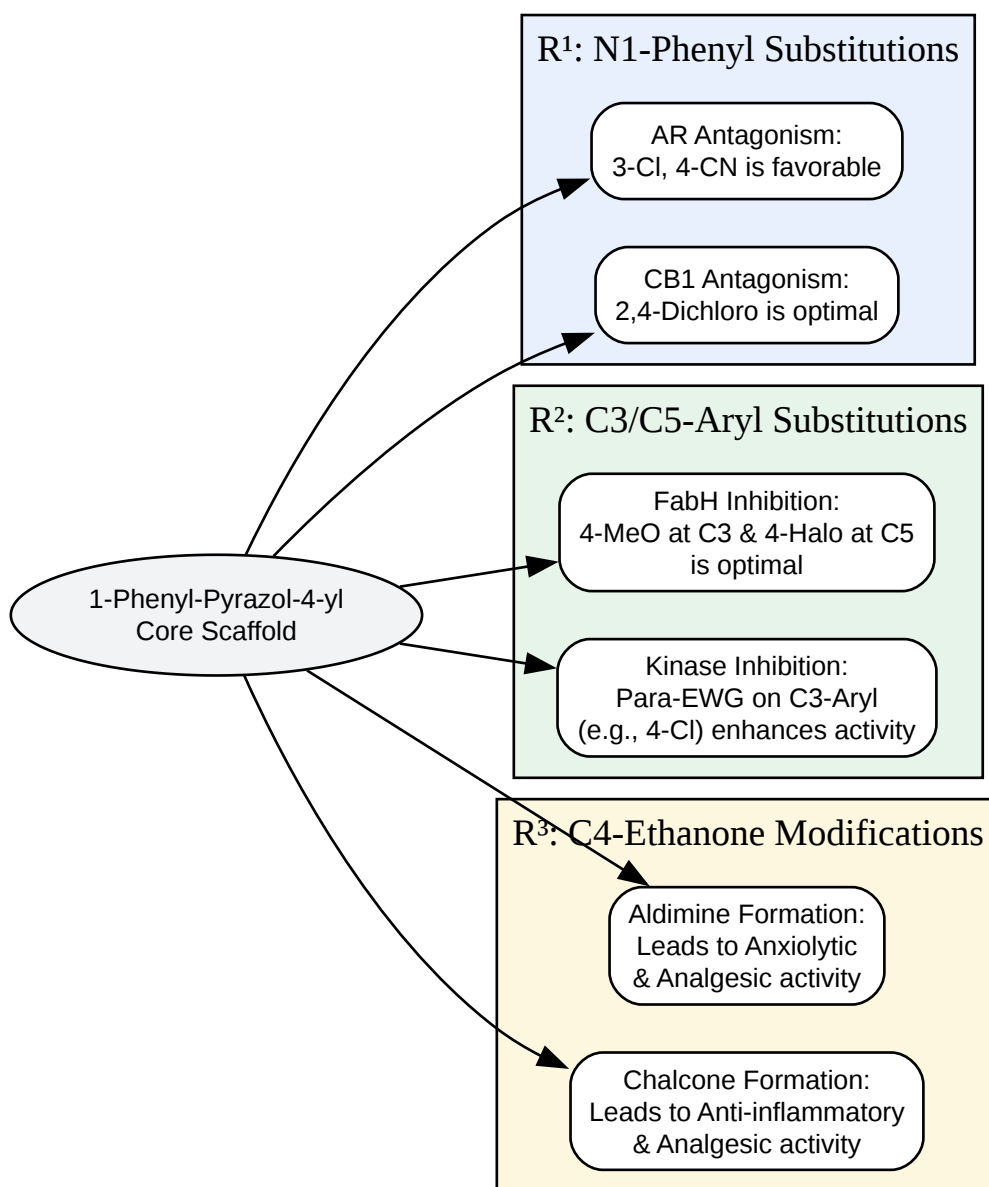
Table 1: SAR of Pyrazole Derivatives as Aurora-A Kinase Inhibitors[3]

Compound	R ² (at C3-Phenyl)	R (on Thiazolidinone-Phenyl)	Aurora-A IC ₅₀ (μM)	HCT 116 IC ₅₀ (μM)	MCF-7 IC ₅₀ (μM)
P-6	4-Cl	4-Cl	0.11 ± 0.03	0.37 ± 0.02	0.44 ± 0.04
P-5	4-F	4-Cl	0.23 ± 0.01	0.51 ± 0.03	0.59 ± 0.02
P-7	4-Br	4-Cl	0.17 ± 0.05	0.42 ± 0.01	0.53 ± 0.03
P-8	4-NO ₂	4-Cl	0.15 ± 0.02	0.40 ± 0.04	0.49 ± 0.01
P-10	4-OCH ₃	4-Cl	1.12 ± 0.07	1.89 ± 0.05	2.07 ± 0.06
P-20	4-Cl	4-OCH ₃	0.49 ± 0.04	0.73 ± 0.06	0.81 ± 0.05
VX-680	Standard	Standard	0.09 ± 0.01	0.28 ± 0.01	0.35 ± 0.02

Data clearly indicate that electron-withdrawing groups at the R² position (Cl, F, Br, NO₂) are superior to electron-donating groups (OCH₃) for anticancer activity.

Key SAR Findings Visualized

The following diagram summarizes the key structure-activity relationships discussed.



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Summary of key structure-activity relationships.

Experimental Protocols

To ensure trustworthiness and reproducibility, detailed experimental methods are essential. Below are representative protocols for synthesis and biological evaluation.

Protocol 1: Synthesis of 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde (Intermediate)

This protocol is adapted from methodologies used for preparing precursors for pyrazole-chalcone synthesis.[4]

- Step A: Synthesis of Acetophenone Phenylhydrazone.
 - To a solution of acetophenone (1 mmol) in ethanol (20 mL), add phenylhydrazine (1.1 mmol) followed by 2-3 drops of glacial acetic acid.
 - Reflux the mixture for 3-4 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).
 - After completion, cool the reaction mixture to room temperature. The precipitated solid is filtered, washed with cold ethanol, and dried to yield the hydrazone.
- Step B: Vilsmeier-Haack Reaction.
 - In a three-necked flask cooled in an ice bath (0-5 °C), place anhydrous N,N-dimethylformamide (DMF, 5 mL).
 - Slowly add phosphorus oxychloride (POCl₃, 3 mmol) dropwise with constant stirring, maintaining the temperature below 5 °C. Stir for an additional 30 minutes to form the Vilsmeier reagent.
 - Add the acetophenone phenylhydrazone (1 mmol) from Step A to the flask portion-wise.
 - After the addition is complete, heat the reaction mixture to 60-70 °C and maintain for 5-6 hours.
 - Cool the mixture and pour it carefully onto crushed ice with vigorous stirring.
 - Neutralize the solution with a saturated sodium bicarbonate solution until a solid precipitate forms.

- Filter the solid product, wash thoroughly with water, and recrystallize from ethanol to afford the pure 1,3-diphenyl-1H-pyrazole-4-carbaldehyde.

Protocol 2: In Vitro Anticancer Activity (MTT Assay)

This protocol is a standard method for assessing cell viability and is described in studies evaluating pyrazole derivatives.[3]

- Cell Culture:
 - Culture human cancer cell lines (e.g., HCT 116, MCF-7) in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37 °C in a humidified 5% CO₂ incubator.
- Cell Seeding:
 - Harvest cells using trypsin and perform a cell count using a hemocytometer.
 - Seed the cells into 96-well microtiter plates at a density of 5×10^3 cells per well in 100 μ L of medium.
 - Incubate the plates for 24 hours to allow for cell attachment.
- Compound Treatment:
 - Prepare stock solutions of the synthesized pyrazole derivatives in dimethyl sulfoxide (DMSO).
 - Create serial dilutions of the compounds in the culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5%.
 - Remove the old medium from the plates and add 100 μ L of the medium containing the test compounds (or vehicle control) to the respective wells.
 - Incubate the plates for 48 hours.
- MTT Assay:

- After incubation, add 20 μ L of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.
- Incubate for another 4 hours at 37 °C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
- Carefully remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis:
 - Calculate the percentage of cell viability relative to the vehicle-treated control cells.
 - Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth) using non-linear regression analysis.

Conclusion and Future Directions

The **1-(1-phenyl-1H-pyrazol-4-yl)ethanone** scaffold is a highly adaptable and pharmacologically significant core. The extensive SAR studies reveal clear patterns for optimizing activity against diverse targets:

- Potency is driven by specific substitution patterns on the N1-phenyl and other appended aryl rings, often requiring a balance of steric bulk and electronic effects (e.g., 2,4-dichloro for CB1, 4-chloro for Aurora kinase).[3][7]
- The C4-ethanone group is a versatile functional handle. Its modification into larger structures like chalcones or aldimines can unlock entirely new pharmacological profiles, shifting activity from anticancer to anti-inflammatory or CNS-active.[4][6]

Future research should focus on multi-target drug design, leveraging the scaffold's promiscuity to inhibit multiple disease-relevant pathways simultaneously, such as dual kinase-inflammatory targets. Furthermore, optimizing pharmacokinetic properties (ADMET) by fine-tuning

lipophilicity and metabolic stability through judicious substituent choice will be critical in translating the potent in vitro activity of these derivatives into clinically viable drug candidates.

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